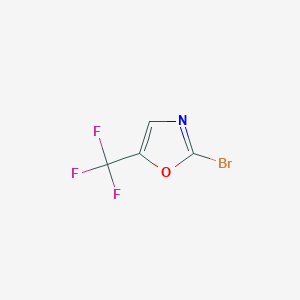

2-Bromo-5-(trifluoromethyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQJBBCKLIRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 2-Bromo-5-(trifluoromethyl)oxazole in medicinal chemistry

Part 1: Core Directive & Executive Summary

Compound Identity : 2-Bromo-5-(trifluoromethyl)oxazole CAS Registry Number : 1780906-73-1 Molecular Formula : C4HBrF3NO Molecular Weight : 215.96 g/mol [1]

This guide serves as a critical operational manual for medicinal chemists utilizing This compound . Unlike generic heterocyclic building blocks, this scaffold offers a unique "push-pull" electronic profile: the electron-withdrawing trifluoromethyl (CF₃) group at C5 significantly activates the C2-bromide towards nucleophilic attack and transition-metal-catalyzed cross-couplings.

Strategic Value :

-

Metabolic Stability : The C5-CF₃ group blocks a common metabolic soft spot (oxidation at the 5-position of the oxazole ring).

-

Reactivity : The electron-deficient ring facilitates rapid SₙAr reactions, often proceeding under milder conditions than non-fluorinated analogs.

-

Bioisosterism : It serves as a lipophilic, metabolically robust bioisostere for thiazoles, pyridines, and 1,2,4-oxadiazoles.

Part 2: Scientific Integrity & Logic (Reactivity & Synthesis)

Electronic Structure & Reactivity Profile

The reactivity of this compound is defined by the synergy between the oxazole core and the trifluoromethyl group.

-

C2-Position (The Warhead) : The bromine atom at C2 is highly activated. The electronegative oxygen atom (position 1) and the nitrogen atom (position 3) already make C2 electron-deficient. The addition of a strong electron-withdrawing group (CF₃) at C5 further depletes electron density from the ring, making C2 exceptionally susceptible to oxidative addition (Pd⁰) and nucleophilic attack.

-

C5-Position (The Shield) : The CF₃ group is chemically inert under standard coupling conditions but dictates the ring's global lipophilicity (LogP modulation) and metabolic resistance.

-

C4-Position : This position remains relatively stable but can be functionalized via metallation if the C2-bromide is preserved (requiring low-temperature lithiation, typically <-78 °C).

Synthesis & Acquisition

While commercially available (e.g., CAS 1780906-73-1), in-house preparation typically follows the cyclodehydration strategy or direct halogenation :

-

Cyclization : Condensation of trifluoroacetamide derivatives with

-bromo ketones, followed by dehydration. -

Direct Bromination : Lithiation of 5-(trifluoromethyl)oxazole at C2 (using LiHMDS or LDA) followed by quenching with an electrophilic bromine source (e.g., CBr₄ or NBS). Note: This requires strict temperature control to prevent ring fragmentation.

Critical Differentiation (Isoxazoles vs. Oxazoles)

Researchers must distinguish this 1,3-oxazole from its isomer, 5-(trifluoromethyl)isoxazole (found in glaucoma candidates like TFISA). While both possess the CF₃ group, the 1,3-oxazole offers different hydrogen-bonding vectors (N3 acceptor) and vector geometry for substituent display.

Part 3: Visualization & Formatting

Diagram 1: Reactivity & Functionalization Map

The following diagram illustrates the divergent reactivity pathways available for this building block.

Caption: Divergent synthetic pathways for this compound. The C5-CF3 group activates the C2-Br bond for both metal-catalyzed and nucleophilic displacements.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective : Coupling this compound with an aryl boronic acid. Rationale : The electron-deficient nature of the oxazole ring can lead to protodebromination if the catalyst system is too active or the base is too strong. Mild conditions are preferred.

Materials :

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability and efficiency with heteroaryl halides.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step :

-

Setup : In a microwave vial or Schlenk tube, combine the oxazole, boronic acid, and base.

-

Inert Atmosphere : Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition : Add degassed 1,4-dioxane/water mixture.

-

Catalyst Addition : Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

-

Reaction : Heat to 80-90 °C (oil bath) or 100 °C (Microwave) for 2–4 hours. Monitor by LCMS for consumption of bromide.

-

Workup : Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification : Flash column chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective : Introduction of an amine at C2. Rationale : The CF₃ group activates the C2 position sufficiently to allow displacement by primary and secondary amines without transition metals, often requiring only mild heating.

Step-by-Step :

-

Dissolve this compound (1.0 equiv) in anhydrous THF or DMF.

-

Add the amine (1.2–1.5 equiv).

-

Add a non-nucleophilic base (DIPEA or Et₃N, 2.0 equiv) to scavenge HBr.

-

Stir at Room Temperature for 1 hour. If no reaction, heat to 50 °C.

-

Note: Overheating (>80 °C) with strong nucleophiles may degrade the oxazole ring.

-

-

Concentrate and purify directly.

Part 5: Data Presentation & Comparison

Table 1: Comparative Reactivity of 2-Bromooxazole Derivatives

| Scaffold | C2-Br Reactivity (SₙAr) | C2-Br Reactivity (Suzuki) | Metabolic Stability (Microsomal) | LogP (Est.) |

| 2-Bromo-5-(CF₃)oxazole | High (Room Temp) | Excellent | High (C5 Blocked) | ~2.4 |

| 2-Bromooxazole | Low (Requires Heat) | Good | Low (C5 Oxidation) | ~0.9 |

| 2-Bromo-5-phenyloxazole | Moderate | Good | Moderate | ~2.8 |

| 2-Chlorobenzoxazole | Moderate | Moderate | High | ~2.5 |

Data Interpretation: The addition of the CF₃ group transforms the scaffold from a standard building block into a highly reactive, metabolically robust "warhead" for fragment-based drug discovery.

Part 6: References

-

AK Scientific . (n.d.). Product Analysis: this compound (CAS 1780906-73-1).[2] Retrieved from

-

CymitQuimica . (n.d.). Catalog Entry: 2-Bromo-5-(trifluoromethyl)-1,3-oxazole.[2] Retrieved from

-

BenchChem . (2025).[3] Application Note: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. (Cited for general oxazole reactivity parallels). Retrieved from

-

PubChem . (2025).[4] Compound Summary: 2-Bromo-5-(trifluoromethyl)benzaldehyde.[4] (Cited for comparative CF3/Bromo reactivity data). Retrieved from

-

Vedomosti NCESMP . (2023). Pharmacokinetics of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA). (Cited for biological relevance of the trifluoromethyl-oxazole/isoxazole moiety).[5][6][7] Retrieved from

Sources

- 1. 1780906-73-1 this compound AKSci 3659FD [aksci.com]

- 2. CAS: 1780906-73-1 | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 6. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-(trifluoromethyl)oxazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-5-(trifluoromethyl)oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive publicly available experimental data, this document synthesizes theoretical principles of solubility with established, robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately determine and interpret the solubility of this compound in a range of organic solvents. The guide covers the predicted physicochemical properties of the molecule, the theoretical underpinnings of its solubility based on its structural components, and detailed, step-by-step procedures for experimental solubility determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a five-membered heterocyclic compound featuring an oxazole core.[1][2] The oxazole ring is a common scaffold in pharmacologically active molecules.[2] This particular structure is further functionalized with a bromine atom and a trifluoromethyl (-CF3) group. Halogenated heterocycles are pivotal as intermediates in synthetic organic chemistry, often serving as building blocks for more complex molecules.[3]

The trifluoromethyl group is of particular interest in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] The C-F bond is one of the strongest in organic chemistry, contributing to the overall stability of the molecule.[4]

The solubility of a compound is a critical physicochemical property that dictates its utility in a multitude of applications, from reaction kinetics in synthesis to bioavailability in drug candidates. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore essential for its effective use in research and development. This guide will provide a predictive overview of its solubility and a practical framework for its experimental determination.

Predicted Physicochemical Properties and Their Impact on Solubility

While experimentally determined data for this compound is sparse, we can predict its general solubility characteristics by analyzing its structural components.

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₄HBrF₃N₂O | A relatively small molecule, suggesting that steric hindrance may not be a primary limiting factor for solubility in many common solvents. |

| Polarity | Moderately polar | The oxazole ring contains electronegative oxygen and nitrogen atoms, contributing to a dipole moment.[1] However, the nonpolar trifluoromethyl and bromo substituents will influence the overall polarity. |

| Hydrogen Bond Acceptors | Yes (Oxygen and Nitrogen atoms of the oxazole ring) | Can potentially accept hydrogen bonds from protic solvents like alcohols. |

| Hydrogen Bond Donors | No | The molecule lacks acidic protons, so it cannot act as a hydrogen bond donor. |

| Lipophilicity | High | The trifluoromethyl group is known to significantly increase lipophilicity, which suggests a preference for nonpolar organic solvents over water.[4][5][7] |

Based on these properties, this compound is anticipated to exhibit good solubility in a range of common organic solvents, with a likely preference for those with moderate polarity and the ability to engage in dipole-dipole interactions. Its solubility in highly polar, protic solvents like water is expected to be low. The general principle of "like dissolves like" suggests that solvents with similar polarity characteristics will be the most effective.[8]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of the Oxazole Core

The oxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom.[1] These heteroatoms introduce polarity and the capacity for the molecule to act as a hydrogen bond acceptor. This suggests that solvents capable of hydrogen bonding or with significant dipole moments may effectively solvate this part of the molecule.

Influence of the Bromo and Trifluoromethyl Substituents

-

Bromine Atom: The bromine atom is a large, polarizable halogen. It can participate in halogen bonding, a type of non-covalent interaction that can influence solubility in specific halogenated or aromatic solvents.[9]

-

Trifluoromethyl Group (-CF3): This group has a profound impact on the molecule's properties. It is strongly electron-withdrawing, which can affect the electron distribution of the oxazole ring.[4] More importantly for solubility, the -CF3 group is highly lipophilic, often more so than a methyl group, which generally increases solubility in nonpolar organic solvents.[5][7] This increased lipophilicity is a key factor in enhancing membrane permeability for drug candidates.[4]

Experimental Determination of Solubility

Given the lack of pre-existing data, a systematic experimental approach is necessary to define the solubility profile of this compound. The following protocols outline established methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a solvent, representing the maximum concentration that can be achieved at a given temperature.[10]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, hexane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[10]

-

Dispense a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method.

-

Calculate the original concentration in the undissolved sample, which represents the thermodynamic solubility.

Kinetic Solubility: The High-Throughput Method

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution and incubated for a shorter period. It is often used in early-stage drug discovery.[10]

Objective: To rapidly assess the kinetic solubility of this compound in various solvents.

Materials:

-

A concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

96-well microtiter plates.

-

The selection of organic solvents to be tested.

-

A plate reader capable of measuring turbidity or light scattering.

Step-by-Step Protocol:

-

Dispense the test solvents into the wells of a 96-well plate.

-

Add a small volume of the concentrated stock solution of this compound to each well to achieve a range of final concentrations.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.[10]

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[10]

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and interpretation.

Table 1: Experimental Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) | Observations |

| Hexane | 1.88 (Nonpolar) | |||

| Toluene | 2.38 (Nonpolar, Aromatic) | |||

| Dichloromethane | 9.08 (Polar Aprotic) | |||

| Ethyl Acetate | 6.02 (Moderately Polar) | |||

| Tetrahydrofuran (THF) | 7.52 (Polar Aprotic) | |||

| Acetone | 20.7 (Polar Aprotic) | |||

| Acetonitrile | 37.5 (Polar Aprotic) | |||

| Ethanol | 24.5 (Polar Protic) | |||

| Methanol | 32.7 (Polar Protic) | |||

| Water | 80.1 (Polar Protic) |

Interpretation of Results:

-

High solubility in nonpolar solvents (e.g., Toluene, Hexane) would confirm the dominant lipophilic character imparted by the trifluoromethyl group.

-

Good solubility in polar aprotic solvents (e.g., Acetone, THF, Ethyl Acetate) would indicate that dipole-dipole interactions are significant for solvation.

-

Moderate to low solubility in polar protic solvents (e.g., Ethanol, Methanol) would suggest that the molecule's inability to donate hydrogen bonds limits its interaction with these solvents, despite its hydrogen bond accepting capabilities.

-

Very low solubility in water would be expected due to the overall lipophilicity of the molecule.

Conclusion

While a definitive, publicly available solubility profile for this compound is currently lacking, a strong predictive framework can be established based on its chemical structure. The presence of the oxazole ring, a bromine atom, and a trifluoromethyl group suggests a moderately polar, highly lipophilic compound with a preference for organic solvents of low to moderate polarity. This technical guide provides the theoretical foundation and detailed, actionable experimental protocols for researchers to determine the precise solubility of this compound. The methodologies outlined herein are robust, well-established, and will enable the generation of high-quality data essential for the successful application of this compound in drug discovery and chemical synthesis.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Rlavie. (n.d.). 2-Bromo-5-(Trifluoromethyl)-1,3,4-Oxadiazole.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-5-chlorobenzo[d]oxazole: Current Knowledge and Data.

- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.

- Wikipedia. (n.d.). Oxazole.

- Wikipedia. (n.d.). Trifluoromethylation.

- Allured Publishing Corp. (1984). Aroma Properties of Some Oxazoles. Perfumer & Flavorist, 9, 25.

- Unknown. (2023). Solubility of Organic Compounds.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Springer. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence.

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Halogenated Heterocycles [sigmaaldrich.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Structure-activity relationship (SAR) potential of 5-trifluoromethyl oxazoles

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Fluorine Effect in Heterocyclic Design

In the optimization of small molecule drug candidates, the oxazole ring serves as a critical bioisostere for amide bonds and a rigid linker for pharmacophores.[1] However, the C5 position of the 1,3-oxazole ring is electronically rich and susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation).[1]

The strategic introduction of a trifluoromethyl (

-

Metabolic Blockade: It sterically and electronically shields the C5 "soft spot," significantly extending half-life (

).[1] -

Electronic Modulation: The strong electron-withdrawing nature of the

group (

This guide details the structure-activity relationship (SAR) potential, validated synthetic pathways, and experimental protocols for 5-trifluoromethyl oxazoles.[1]

Physicochemical & SAR Profiling[1][2]

Metabolic Stability and "Soft Spot" Engineering

Unsubstituted or alkyl-substituted oxazoles are often liabilities in early discovery due to high intrinsic clearance (

-

5-H/5-Methyl Oxazoles: Prone to oxidation

Ring opening or hydroxylation.[1] -

5-Trifluoromethyl Oxazoles: The C-F bond energy (approx. 116 kcal/mol) and the steric bulk of the

group (Van der Waals radius similar to an isopropyl group) effectively block this pathway.

Electronic Tuning (pKa and Lipophilicity)

The 5-

| Property | 5-Methyl Oxazole | 5-Trifluoromethyl Oxazole | Impact on Drug Design |

| LogP | ~1.1 | ~2.0 | Enhanced membrane permeability; improved BBB penetration. |

| pKa (Conj. Acid) | ~0.8 | < -1.0 | Reduced N-basicity; prevents non-specific binding; alters H-bond acceptor strength. |

| Dipole Moment | Moderate | High | New vectors for orthogonal dipolar interactions in the binding pocket.[1] |

| Metabolic Stability | Low (C5 oxidation) | High | Blocks primary metabolic route; lowers clearance.[1] |

Synthetic Architectures

Accessing the 5-trifluoromethyl oxazole core requires specialized methodologies, as direct trifluoromethylation of the oxazole ring is often low-yielding.[1] Two primary, self-validating protocols are recommended.

Pathway A: Modified Robinson-Gabriel Cyclodehydration

This is the "Gold Standard" for accessing 2,4-disubstituted-5-trifluoromethyl oxazoles.[1] It proceeds via the cyclization of 2-acylamino-trifluoroalkanones using a dehydrating agent like Trifluoroacetic Anhydride (TFAA) or Burgess reagent.[1]

Pathway B: The Masuda Hydrazone Protocol

A robust method utilizing 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-ones.[1][2] This method is particularly useful when sensitive functional groups are present that might not survive harsh acidic cyclization.[1]

Visualization: Synthetic Logic Flow[1]

Figure 1: Dual synthetic pathways for accessing the 5-trifluoromethyl oxazole scaffold.[3] Route A is preferred for scale-up.

Experimental Protocols

Protocol 1: Robinson-Gabriel Cyclization (TFAA Mediated)

Objective: Synthesis of 2-phenyl-5-(trifluoromethyl)-1,3-oxazole.

Reagents:

-

-Amino acid derivative (e.g.,

-

Trifluoroacetic Anhydride (TFAA).[1]

-

Pyridine or Triethylamine.[1]

-

Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Precursor Assembly: Synthesize the 2-benzamido-3,3,3-trifluoropropan-1-one via the Dakin-West reaction or by acylation of the corresponding amino-trifluoro-ketone.

-

Solvation: Dissolve 1.0 equivalent of the amide precursor in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Cyclization Trigger: Cool the solution to 0°C. Add 2.5 equivalents of pyridine, followed by the dropwise addition of 1.2 equivalents of TFAA.

-

Mechanistic Note: TFAA activates the amide carbonyl oxygen, facilitating the nucleophilic attack by the ketone oxygen.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting amide.[1]

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Purify via flash column chromatography on silica gel. 5-

oxazoles are typically less polar than their non-fluorinated counterparts.[1]

Validation Criteria:

-

NMR: Look for a singlet around -60 to -65 ppm (characteristic of

-

MS: Confirm parent ion

.

SAR Logic & Biological Applications[1]

Kinase Inhibitor Design

In kinase drug discovery, the oxazole often interacts with the hinge region or the gatekeeper residue.[1]

-

The Problem: Standard oxazoles may be too basic or metabolically labile.[1]

-

The 5-

Solution: The reduced basicity of the nitrogen allows it to act as a weaker H-bond acceptor, potentially improving selectivity by avoiding promiscuous binding to ubiquitous acidic residues in off-target kinases. The

Antimicrobial & Antifungal Agents

Recent studies in J. Agric.[1][4] Food Chem.[1] and Heterocycles have highlighted 5-trifluoromethyl oxazole/oxadiazole derivatives as potent inhibitors of fungal pathogens (e.g., rust disease) and bacterial strains.[1] The lipophilicity of the

Visualization: SAR Decision Matrix

Figure 2: Structure-Activity Relationship (SAR) impact of the 5-trifluoromethyl substitution.

References

-

Masuda, R., et al. (1992).[1] "Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles." Heterocycles, 34(5).[1] Link

-

Kakkar, S., & Narasimhan, B. (2019).[1] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13:16. Link[1]

-

Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link

-

Lin, B., et al. (2021).[1] "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition." Molecules, 26(4), 1008.[1] (Cited for comparative

heterocycle synthesis). Link -

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles / HETEROCYCLES, 1994 [sci-hub.box]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Negishi Coupling of 2-Bromo-5-(trifluoromethyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where the precise assembly of complex molecular architectures is paramount. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Negishi coupling holds a distinguished position due to its broad substrate scope and high functional group tolerance.[1] This reaction, which couples an organozinc reagent with an organic halide or triflate, is particularly advantageous for its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds under relatively mild conditions.[2]

The subject of this guide, 2-Bromo-5-(trifluoromethyl)oxazole, is a valuable building block in medicinal chemistry. The oxazole moiety is a common scaffold in biologically active compounds, while the trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The electron-deficient nature of the 5-(trifluoromethyl)oxazole ring system, however, presents unique challenges for cross-coupling reactions. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Negishi coupling of this important substrate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this step.

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the turnover-limiting step in the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Negishi coupling reaction.

Critical Parameters for Success

The successful Negishi coupling of this compound hinges on the careful selection and control of several key parameters:

-

Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the supporting ligand is crucial for achieving high yields and suppressing side reactions. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often preferred. Ligands such as XPhos, SPhos, and RuPhos have demonstrated efficacy in challenging cross-coupling reactions.[4] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.

-

Organozinc Reagent Preparation and Quality: The organozinc reagent is the nucleophilic partner in the reaction. Its purity and reactivity are critical. Organozinc reagents are notoriously sensitive to air and moisture, and their preparation and handling require stringent anhydrous and anaerobic conditions.[5] The presence of unreacted starting materials or byproducts from the organozinc synthesis can negatively impact the coupling reaction.

-

Solvent: The choice of solvent is critical for both the stability of the organozinc reagent and the solubility of the catalyst and substrates. Tetrahydrofuran (THF) is a common solvent for Negishi couplings due to its ability to solvate both the organozinc reagent and the palladium catalyst.[6]

-

Temperature: The reaction temperature must be carefully controlled to balance the rate of the desired reaction against potential side reactions and catalyst decomposition. For many Negishi couplings, room temperature to moderate heating (40-60 °C) is sufficient.[6]

-

Reaction Monitoring: Close monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and to identify any potential issues.

Experimental Protocols

Part A: Preparation of the Organozinc Reagent: (5-(Trifluoromethyl)oxazol-2-yl)zinc Bromide

This protocol describes the in situ preparation of the organozinc reagent from this compound via a lithium-halogen exchange followed by transmetalation with zinc chloride.

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. Organozinc reagents are also air and moisture sensitive. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and Schlenk line techniques. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 230.96 | 1.15 g | 5.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.0 mL | 5.0 |

| Zinc Chloride (1.0 M in THF) | 136.30 | 5.5 mL | 5.5 |

Procedure:

-

To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.15 g, 5.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (20 mL) via syringe.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) dropwise over 10 minutes. The solution may change color.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

To the resulting solution, add zinc chloride (5.5 mL of a 1.0 M solution in THF, 5.5 mmol) dropwise at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 1 hour. The resulting solution of (5-(trifluoromethyl)oxazol-2-yl)zinc bromide is now ready for use in the Negishi coupling reaction.

Part B: Negishi Coupling of this compound with an Aryl Bromide

This protocol outlines the coupling of the in situ generated (5-(trifluoromethyl)oxazol-2-yl)zinc bromide with a representative aryl bromide.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| (5-(Trifluoromethyl)oxazol-2-yl)zinc bromide solution | - | ~25.5 mL | ~5.0 |

| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 0.84 g | 4.5 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 41 mg | 0.045 (1 mol%) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.53 | 46 mg | 0.1125 (2.5 mol%) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

Procedure:

-

In a separate flame-dried 100 mL Schlenk flask under argon, add Pd₂(dba)₃ (41 mg, 0.045 mmol) and SPhos (46 mg, 0.1125 mmol).

-

Add anhydrous THF (10 mL) and stir at room temperature for 15 minutes to form the active catalyst complex. The solution should change color.

-

To this catalyst solution, add the aryl bromide (e.g., 4-bromoanisole, 0.84 g, 4.5 mmol).

-

Transfer the previously prepared solution of (5-(trifluoromethyl)oxazol-2-yl)zinc bromide (~25.5 mL, ~5.0 mmol) to the catalyst mixture via cannula at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up and Purification:

-

Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-(trifluoromethyl)oxazole.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality organozinc reagent. 3. Presence of oxygen or moisture. | 1. Use a fresh source of palladium precatalyst and ligand. Consider using a pre-activated catalyst. 2. Ensure anhydrous conditions during organozinc preparation. Use freshly distilled solvents. 3. Thoroughly degas all solvents and ensure a positive pressure of inert gas throughout the reaction. |

| Formation of Homocoupled Products | 1. Inefficient transmetalation. 2. Decomposition of the organozinc reagent. | 1. Increase the amount of organozinc reagent slightly (e.g., 1.2-1.5 equivalents). 2. Ensure the organozinc reagent is used promptly after preparation. |

| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner. | 1. Lower the reaction temperature. 2. While Negishi coupling is tolerant of many functional groups, highly acidic protons or reactive electrophiles on the coupling partner can interfere. |

| Stalled Reaction | 1. Catalyst deactivation. 2. Product inhibition. | 1. Add a fresh portion of catalyst. 2. Dilute the reaction mixture with additional solvent. |

Safety and Handling of Organozinc Reagents

Organozinc reagents are highly reactive and require careful handling.[5] They are sensitive to both air and moisture. Exposure to air can lead to oxidation and decomposition, while contact with water or protic solvents will result in rapid quenching.

-

Inert Atmosphere: Always handle organozinc reagents under a positive pressure of an inert gas such as argon or nitrogen. Schlenk line or glovebox techniques are mandatory.

-

Anhydrous Conditions: Use flame-dried or oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a commercial source and stored over molecular sieves.

-

Quenching: Unused organozinc reagents must be quenched carefully. This is typically done by slow addition to a cooled, stirred solution of a proton source such as isopropanol or saturated aqueous ammonium chloride. The quenching process can be exothermic, so it is important to control the rate of addition and to cool the quenching solution.[7]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Negishi coupling of this compound provides a powerful and versatile method for the synthesis of a variety of 2-aryl-5-(trifluoromethyl)oxazoles, which are valuable intermediates in drug discovery and materials science. By carefully controlling the key reaction parameters, particularly the quality of the organozinc reagent and the choice of catalyst system, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation.

References

-

Negishi, E.-i. Palladium-Catalyzed Cross-Coupling. J. Organomet. Chem.2002 , 653 (1-2), 34-40. [Link]

-

Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651-2710. [Link]

-

Zahid, M.; et al. Recent developments in the chemistry of Negishi coupling: a review. J. Iran. Chem. Soc.2023 . [Link]

-

Thresia Rinu, P. X.; Philip, R. M.; Anilkumar, G. Low-cost transition metal catalysed Negishi coupling: an update. Org. Biomol. Chem.2023 , 21, 6485-6500. [Link]

-

Luo, X.; et al. Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents. Org. Lett.2007 , 9 (22), 4571-4574. [Link]

-

Han, Y.; et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Org. Lett.2014 , 16 (17), 4536-4539. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angew. Chem. Int. Ed.2006 , 45, 6040-6044. [Link]

-

Luzung, M. R.; Patel, J. S.; Yin, J. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. J. Org. Chem.2010 , 75 (23), 8330-8332. [Link]

-

Nobel Prize Outreach AB. The Nobel Prize in Chemistry 2010. [Link]

-

Lipshutz, B. H.; et al. Ligand Effects on Negishi Couplings of Alkenyl Halides. Org. Lett.2011 , 13 (15), 3818-3821. [Link]

-

Fujikawa, H.; et al. Pd-Catalyzed Negishi Cross-Coupling Reaction of Difluoroiodomethane with Diarylzincs. Org. Lett.2017 , 19 (15), 4110-4113. [Link]

-

Reddit. Reasons for stalling of a Negishi coupling? r/Chempros. 2023 . [Link]

-

Hanada, E.; Blum, S. A. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. 2023 . [Link]

-

Luzung, M. R.; Patel, J. S.; Yin, J. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. J. Org. Chem.2010 , 75, 8330-8332. [Link]

-

Palmer, D. C.; et al. Palladium Cross-Couplings of Oxazoles. J. Org. Chem.2007 , 72 (17), 6462-6468. [Link]

-

Nobel Prize Outreach AB. Scientific Background on the Nobel Prize in Chemistry 2010. 2010 . [Link]

-

Aikawa, K.; et al. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Org. Lett.2012 , 14 (5), 1242-1245. [Link]

-

Environmental Health and Safety, University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

-

Aikawa, K.; Mikami, K. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Org. Lett.2012 , 14, 1242-1245. [Link]

-

Tobisu, M.; Chatani, N. Palladium-catalyzed cross-couplings by C–O bond activation. Catal. Sci. Technol.2020 , 10, 7536-7553. [Link]

-

Hanada, E. M.; Blum, S. A. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Acc. Chem. Res.2023 , 56, 1, 3-15. [Link]

-

Knochel, P.; et al. Preparation of Solid, Salt-Stabilized Aryl- and Heteroarylzinc Pivalates and their Application to Cross-Coupling and Acylation Reactions. Org. Synth.2016 , 93, 127-143. [Link]

-

NROChemistry. Negishi Coupling. [Link]

-

Liu, Z.; et al. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. J. Org. Chem.2013 , 78, 7436-7444. [Link]

-

Wikipedia. Organozinc chemistry. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

- 1. Recent developments in the chemistry of Negishi coupling: a review - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]

- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

Application Notes & Protocols: Late-Stage Functionalization of 2-Bromo-5-(trifluoromethyl)oxazole

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Bromo-5-(trifluoromethyl)oxazole Scaffold

In modern drug discovery and medicinal chemistry, the strategic introduction of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethyl group (-CF₃) is a particularly valued substituent, often employed to enhance metabolic stability, lipophilicity, and binding affinity by blocking metabolic hotspots or modulating electronic properties.[1][2] The 5-(trifluoromethyl)oxazole moiety is therefore a privileged scaffold, combining the metabolic robustness of the -CF₃ group with the versatile hydrogen bonding and dipolar interactions of the oxazole ring.[3]

The real power of this building block in late-stage functionalization (LSF) lies in the bromine atom at the C2 position. This halogen serves as a versatile synthetic handle, enabling a wide array of transition metal-catalyzed cross-coupling reactions. LSF is a critical strategy in drug development, allowing for the rapid diversification of complex molecular cores at a late point in the synthetic sequence, which accelerates the generation of structure-activity relationships (SAR) and the optimization of lead compounds.[4][5]

This guide provides detailed application notes and protocols for the three most impactful cross-coupling strategies for functionalizing this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies are designed to be robust and adaptable, providing researchers with the tools to efficiently explore novel chemical space around this valuable heterocyclic core.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6][7] For the this compound scaffold, this reaction allows for the direct introduction of diverse aryl and heteroaryl substituents, enabling fine-tuning of steric and electronic properties.

Mechanistic Rationale & Causality

The catalytic cycle, typically employing a Palladium(0) species, is a well-understood three-step process.[7] Understanding this mechanism informs the choice of reagents.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the oxazole. This is often the rate-limiting step. The electron-withdrawing nature of the trifluoromethyl group and the oxazole ring can facilitate this step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to degrade the substrates or catalyst. Carbonates are often an excellent choice.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane

-

Water (deoxygenated)

Procedure:

-

To an oven-dried reaction vial or flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate) via syringe. The solvent should be deoxygenated prior to use by bubbling with inert gas.

-

Place the sealed reaction vessel in a preheated heating block or oil bath at 90-100 °C.

-

Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired product.

Data Summary: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~80-92 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~65-75 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | ~70-80 |

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating a rigid, linear alkyne linker.[8][9] This is invaluable in drug design for probing deep receptor pockets or for use as a handle for subsequent "click chemistry" transformations.[10] The reaction is typically co-catalyzed by palladium and copper(I).

Mechanistic Rationale & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[9]

-

Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the Pd(0) catalyst to the oxazole-bromide bond.

-

Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with a Cu(I) salt to form a copper(I) acetylide intermediate. This species is highly reactive.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

The use of a copper co-catalyst allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[8] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and often as a solvent.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling.

Materials:

-

This compound (1.0 equiv.)

-

Terminal Alkyne (1.1 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv.)

-

Copper(I) Iodide (CuI) (0.04 equiv.)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF and triethylamine (typically a 2:1 to 3:1 v/v ratio of THF:Et₃N).

-

Add the terminal alkyne dropwise via syringe while stirring at room temperature.

-

Stir the reaction at room temperature for 6-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) if starting materials persist. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous ammonium chloride (to remove copper), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) salt (mol%) | Base | Temp | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | RT | 12 | ~80-90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | RT | 8 | ~85-95 |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | RT | 16 | ~70-80 |

| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 40 °C | 12 | ~75-85 |

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in medicinal chemistry for introducing amine functionalities.[11][12] This reaction requires a carefully selected combination of a palladium precatalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.

Mechanistic Rationale & Causality

The catalytic cycle is analogous to other cross-couplings but with distinct requirements.[12]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the oxazole.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. This step is crucial and explains the need for a strong base that is not itself a competing nucleophile.

-

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) are essential to promote the reductive elimination step, which can be challenging for C-N bond formation.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: 2-Bromooxazole Synthesis & Stabilization

This technical guide addresses the synthesis and stabilization of 2-bromooxazole, a notoriously unstable heterocyclic building block. The content focuses on the two primary failure modes: Electrocyclic Ring Opening (leading to acyclic isocyanides) and Protodebromination (loss of the bromine atom).

Topic: Preventing Debromination and Ring-Opening in 2-Bromooxazole Synthesis Document ID: TS-OXZ-002 Last Updated: 2025-05-20

Executive Summary: The Mechanistic Challenge

The synthesis of 2-bromooxazole via direct lithiation is chemically precarious due to two competing equilibria. Unlike thiazoles, 2-lithiooxazole is thermally unstable even at -78°C. It exists in equilibrium with an acyclic isocyanide enolate (Schöllkopf equilibrium).

If the lithiated species is not trapped immediately or stabilized, two failures occur:

-

Ring Opening: Formation of acyclic isocyanides (often visible as a dark tar).

-

Debromination (Li-Hal Exchange): If the formed 2-bromooxazole encounters residual alkyllithium, it undergoes rapid Lithium-Halogen exchange, reverting to the lithiated species and eventually protonating to the starting material (oxazole) upon workup.

Primary Protocol: Direct Lithiation (The "Cold & Fast" Method)

Use this method for simple substrates where speed is prioritized over scale.

Core Directive: Inverse Addition

To prevent debromination (Li-Hal exchange), never add the bromine source to the lithiated oxazole. You must add the lithiated oxazole into the bromine source.

Reagents & Setup

-

Base: LiHMDS (Lithium hexamethyldisilazide) is preferred over

-BuLi. It is less nucleophilic, reducing attack on the bromine source or the product. -

Electrophile:

(Carbon tetrabromide) or -

Solvent: Anhydrous THF (freshly distilled).

Step-by-Step Protocol

-

Pre-cooling: Cool a solution of Oxazole (1.0 equiv) in THF to -78°C (Internal temperature must be monitored).

-

Deprotonation: Add LiHMDS (1.1 equiv) dropwise.

-

Critical: Stir for exactly 20–30 minutes . Do not "age" the anion longer; this promotes ring opening.

-

-

The Quench (Inverse Addition):

-

Prepare a separate flask with

(1.2 equiv) in THF at -78°C . -

Cannulate the lithiated oxazole solution slowly into the

solution.

-

-

Workup:

-

Quench with saturated

while still cold. -

Extract with cold pentane or Et2O.

-

Warning: 2-Bromooxazole is volatile. Do not rotary evaporate to dryness. Keep as a concentrated solution or distill carefully at reduced pressure.

-

Advanced Protocol: The Vedejs Borane Complex Strategy

Use this method if you observe ring opening (dark mixtures) or low yields with the direct method. This is the "Gold Standard" for stability.

The Logic

Complexing the oxazole nitrogen with Borane (

Workflow Diagram (DOT)

Caption: The Vedejs protocol stabilizes the transition state, preventing the equilibrium shift to the acyclic isocyanide.

Protocol Highlights

-

Complexation: Treat oxazole with

(1.0 equiv) at 0°C for 1 hour. -

Lithiation: Cool to -78°C. Add LiHMDS (1.1 equiv). The lithiated complex is stable for hours, unlike the free lithio-oxazole.

-

Bromination: Add

or NBS. -

Decomplexation: The borane group is removed during the workup using dilute acetic acid in MeOH or by passing through silica gel (which cleaves the N-B bond).

Troubleshooting & FAQs

Category A: Reaction Failures

Q: I isolated the starting material (Oxazole) instead of the bromide. Did the lithiation fail?

-

Diagnosis: This is likely Protonation or Li-Hal Exchange .

-

Fix 1 (Water): Ensure THF is distilled from Na/Benzophenone. Even ppm levels of water will quench the C2-Li species.

-

Fix 2 (Exchange): If you added

to the lithiated species, the first molecules of product formed reacted with the remaining lithiated oxazole (Li-Br exchange). Switch to Inverse Addition.

Q: The reaction mixture turned black/tarry immediately after adding the base.

-

Diagnosis: Ring opening has occurred.[1] The acyclic isocyanide polymerizes rapidly.

-

Fix: You waited too long before quenching, or the temperature rose above -60°C. Use the Vedejs Borane Method (Module 3) to physically block this pathway.

Category B: Isolation & Stability

Q: My yield was 80% by NMR, but 10% after the rotavap.

-

Diagnosis: 2-Bromooxazole is highly volatile (bp ~100–110°C, but sublimes/evaporates easily with solvent).

-

Fix: Do not remove solvent completely. Store as a standard solution (e.g., 0.5 M in

or THF). If you must isolate, use a Vigreux column for distillation, not a rotavap.

Q: The product turned brown on the shelf.

-

Diagnosis: Autocatalytic decomposition. HBr is generated from trace hydrolysis, which catalyzes further decomposition.

-

Fix: Store over a few pellets of solid

or activated 4Å molecular sieves at -20°C to scavenge any acid generated.

Comparative Data: Electrophile Selection

| Electrophile | Reactivity | Side Reactions | Recommended For |

| Very High | High acid generation; promotes polymerization. | Avoid for 2-bromooxazole. | |

| Moderate | Generates | Standard Synthesis. | |

| High | Very clean; volatile byproduct ( | High-Value/Small Scale. | |

| NBS | Low/Moderate | Succinimide byproduct can be hard to separate without chromatography. | Vedejs Method (Borane complex).[1] |

References

-

Vedejs, E., & Monahan, S. D. (1997). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Journal of Organic Chemistry, 62(15), 5191–5192.

-

Evans, D. A., Harrowven, D. C. (1998). Synthesis of 2-Bromooxazoles via Direct Lithiation.[2] Journal of the American Chemical Society.[1] (Referenced in context of general C2-functionalization strategies).

-

Hodges, J. C., et al. (1991). The reaction of 2-lithiooxazole with electrophiles. Journal of Organic Chemistry, 56(1), 449-452.

-

Ciganek, E. (1995). The Schöllkopf Oxazole Synthesis and Related Reactions. Organic Reactions.[2][3][4][5][6][7] (Definitive review on the isocyanide equilibrium).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift Analysis of 2-Bromo-5-(trifluoromethyl)oxazole

For researchers, medicinal chemists, and professionals in drug development, the integration of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique properties of fluorine—its high electronegativity, small size, and the ability to modulate metabolic stability and binding affinity—make fluorinated compounds indispensable. Among the most powerful analytical tools for characterizing these molecules is Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and expansive chemical shift range provide an exquisitely detailed window into the electronic environment of the fluorine atoms.[1][2]

This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for 2-Bromo-5-(trifluoromethyl)oxazole, a heterocyclic building block with significant potential in synthetic chemistry. We will dissect the factors governing its ¹⁹F NMR spectrum, compare it with structurally related alternatives, and provide a robust experimental protocol for its characterization. This document moves beyond a simple data sheet, offering insights into the causality behind spectral observations to empower researchers in their analytical endeavors.

The ¹⁹F NMR Signature of this compound

The ¹⁹F NMR spectrum of this compound is characterized by a single resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The precise chemical shift of this group is a sensitive reporter of its local electronic environment, which is dictated by the unique structure of the substituted oxazole ring.

The structure of this compound introduces specific electronic perturbations that fine-tune this value. The oxazole ring itself is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms (nitrogen and oxygen). Furthermore, the bromine atom at the 2-position exerts a significant electron-withdrawing inductive effect. These combined effects lead to a deshielding of the fluorine nuclei in the CF₃ group, causing a downfield shift.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Rationale and Commentary |

| Chemical Shift (δ) | -65 to -68 ppm (in CDCl₃) | The electron-withdrawing nature of the oxazole ring and the C2-bromine substituent deshields the CF₃ group. This prediction is consistent with shifts observed for other trifluoromethylated heterocycles.[3][4] |

| Multiplicity | Singlet | The three fluorine atoms are chemically equivalent and there are no adjacent ¹H or ¹⁹F nuclei to cause spin-spin coupling. |

| Coupling | None expected | Long-range coupling to the C4-proton is possible but typically too small to be resolved without specialized experiments. |

graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Atom nodes N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="0,-0.866!"]; C2 [label="C", pos="-1.5,0!"]; C4 [label="C", pos="0.75,0.433!"]; C5 [label="C", pos="0.75,-0.433!"]; Br [label="Br", pos="-2.8,0!", fontcolor="#202124"]; CF3_C [label="C", pos="2.25,-0.433!"]; F1 [label="F", pos="2.75,0.433!", fontcolor="#202124"]; F2 [label="F", pos="2.75,-1.3!"]; F3 [label="F", pos="3.0, -0.2!"];

// Bonding C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- O1 [len=1.5]; O1 -- C2 [len=1.5]; C2 -- Br [len=1.5]; C5 -- CF3_C [len=1.5]; CF3_C -- F1 [len=1.0]; CF3_C -- F2 [len=1.0]; CF3_C -- F3 [len=1.0, style=invis]; // for positioning// Labels label_C2 [label="2", pos="-1.2,0.2!", fontsize=10]; label_N1 [label="3", pos="-0.2,0.6!", fontsize=10, style=invis]; label_C4 [label="4", pos="0.9,0.1!", fontsize=10]; label_C5 [label="5", pos="0.9,-0.7!", fontsize=10]; label_O1 [label="1", pos="-0.2,-0.6!", fontsize=10, style=invis]; label_CF3 [label="CF₃", pos="2.5, -0.8!", fontsize=12, fontcolor="#EA4335", fontname="Arial-Bold"]; }

Figure 1: Molecular Structure of this compound.

Deconstructing the Chemical Shift: Key Influencing Factors

Understanding the forces that dictate the ¹⁹F chemical shift is paramount for accurate structural elucidation and for comparing different molecules. The shift is not a static property but is highly sensitive to a range of intrinsic and extrinsic factors.[1]

Electronic Effects: The Primary Determinant

The electron density around the fluorine nuclei is the single most important factor.[5]

-

Inductive Effects (-I): The electronegative nitrogen and oxygen atoms in the oxazole ring pull electron density away from the ring carbons through the sigma bonds. The bromine atom at C2 further enhances this electron withdrawal. This cumulative effect is transmitted to the C5 carbon, which in turn withdraws density from the CF₃ group, deshielding the fluorine atoms and shifting their resonance downfield (to a less negative ppm value).

-

Resonance Effects (-M): While the oxazole ring is π-deficient, resonance effects can also modulate electron density. The interplay of these effects within the heterocyclic system creates the specific electronic environment experienced by the CF₃ group.

Figure 2: Dominant electronic influences on the CF₃ chemical shift.

Solvent Effects: The Environmental Variable

The choice of solvent can significantly perturb the ¹⁹F chemical shift, with variations of several ppm being common.[5][6] This is a critical consideration when comparing data from different sources.

-

Polarity: Highly polar aprotic solvents like DMSO and DMF can interact with the electron-withdrawing CF₃ group, leading to deshielding and a downfield shift compared to less polar solvents like chloroform (CDCl₃) or benzene.[7]

-

Hydrogen Bonding: Protic solvents (e.g., methanol) can engage in hydrogen bonding with the nitrogen or oxygen of the oxazole ring, altering the overall electron distribution and influencing the CF₃ shift.

For these reasons, it is imperative that the solvent is always reported alongside any ¹⁹F NMR chemical shift data. For consistency, CDCl₃ is a common and recommended starting point for neutral organic molecules.

Performance Comparison: Structural Analogues

To contextualize the ¹⁹F NMR data of this compound, it is instructive to compare it with structurally related compounds. This comparison highlights how subtle changes in molecular structure are reflected in the ¹⁹F chemical shift.

Table 2: Comparative ¹⁹F NMR Data of Trifluoromethyl-Substituted Heterocycles

| Compound | Structure | Position of CF₃ | Key Substituent | Typical δ (ppm) | Reference |

| This compound (Target) | Oxazole | 5 | 2-Bromo | -65 to -68 (Predicted) | - |

| 5-Aryl-2-(trifluoromethyl)oxazole | Oxazole | 2 | 5-Aryl | ~ -66.1 | [4] |

| 2-(Trifluoromethyl)quinoline | Quinoline | 2 | None | ~ -65.9 | [3] |

| 5-Phenyl-3-(trifluoromethyl)isoxazole | Isoxazole | 3 | 5-Phenyl | ~ -64.5 | [8] |

| Benzotrifluoride (Toluene reference) | Benzene | - | None | ~ -63.7 | [1] |

Analysis of Comparison:

-

Positional Isomerism: Comparing the target compound (CF₃ at C5) with 5-Aryl-2-(trifluoromethyl)oxazole (CF₃ at C2) reveals the sensitivity of the chemical shift to the electronic environment at different positions on the ring. The proximity to the ring nitrogen versus the ring oxygen will result in a distinct chemical shift.

-

Effect of the Halogen: To fully appreciate the contribution of the bromine atom, one would ideally compare the target compound to 2-Chloro-5-(trifluoromethyl)oxazole and 2-H-5-(trifluoromethyl)oxazole. Based on electronegativity trends, one would predict the chemical shift to move progressively upfield (become more negative) in the series: 2-Chloro -> 2-Bromo -> 2-H, as the electron-withdrawing strength of the C2 substituent decreases.

-

Ring System Variation: The data for quinoline and isoxazole derivatives, while not direct analogues, confirm that the observed chemical shift for trifluoromethyl groups on electron-deficient heterocyclic systems consistently falls within the -64 to -68 ppm range.

A Self-Validating Experimental Protocol

Acquiring high-quality, reliable ¹⁹F NMR data requires a systematic and well-reasoned approach. This protocol is designed to be self-validating, ensuring accurate and reproducible results.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.

-

Reference Standard: While modern spectrometers can be calibrated without an internal standard, for precise comparative work, adding a small amount of an internal reference like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is recommended.[9] This provides an internal lock for the chemical shift scale, mitigating minor variations in magnetic field strength.

-

Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a pipette if any particulate matter is visible.

Step 2: NMR Spectrometer Setup & Acquisition

The wide spectral range of ¹⁹F NMR necessitates careful parameter selection to avoid artifacts.[10]

-

Load and Lock: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the CDCl₃ solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

-

Define Spectral Parameters:

-

Nucleus: Set the observe nucleus to ¹⁹F.

-

Spectral Width (SW): For an unknown or novel fluorinated compound, begin with a wide spectral width (e.g., >200 ppm or >80,000 Hz on a 400 MHz spectrometer) to ensure all fluorine signals are captured and to prevent spectral folding (aliasing).[10] Center the spectral window around a guessed chemical shift, for instance, -70 ppm.

-

Pulse Program: Use a standard one-pulse (zg) or a pulse program with proton decoupling (zgpg30 or similar) for a simple, clean singlet.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is required, but for routine characterization, this is sufficient.

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 8 to 16 scans are often sufficient to achieve an excellent signal-to-noise ratio.

-

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio and perform the Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis. If an internal standard was used, set its peak to the known literature value. If not, reference the spectrum relative to the known frequency of CFCl₃ for your spectrometer.

-

Peak Picking and Integration: Identify the peak corresponding to the CF₃ group and integrate the signal area.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. colorado.edu [colorado.edu]

- 10. F19 detection [nmr.chem.ucsb.edu]

Benchmarking 2-Bromo-5-(trifluoromethyl)oxazole against other halogenated heterocycles

An In-Depth Technical Guide & Benchmarking Report

Executive Summary

2-Bromo-5-(trifluoromethyl)oxazole (CAS: 1260674-33-6) represents a high-value scaffold for introducing the trifluoromethyloxazole moiety—a bioisostere often used to modulate metabolic stability and lipophilicity in drug candidates.

This guide benchmarks this compound against its two primary halogenated heterocyclic competitors: 2-Bromo-5-(trifluoromethyl)thiazole and 2-Bromo-5-(trifluoromethyl)pyridine . While the thiazole analog is the industry standard for stability, the oxazole derivative offers distinct electronic advantages, specifically higher electrophilicity at the C2 position and a lower LogP, making it superior for fragment-based drug discovery (FBDD) where solubility and specific binding interactions are critical.

Key Technical Insight: The presence of the 5-CF3 group (Hammett

Physicochemical Benchmarking

The following data compares the core properties of the oxazole scaffold against its sulfur and carbon analogs.